![molecular formula C18H19IN4O3S B450038 2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-phenylacetamide](/img/structure/B450038.png)
2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-phenylacetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an iodophenoxy group, an aminocarbothioyl group, and a phenylacetamide moiety. Its molecular formula is C18H19IN4O3S, and it has a molecular weight of 514.34 g/mol .
Métodos De Preparación
The synthesis of 2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-phenylacetamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the iodophenoxy intermediate: This step involves the iodination of a phenoxy compound under controlled conditions.
Introduction of the aminocarbothioyl group: This step typically involves the reaction of the iodophenoxy intermediate with a thiourea derivative.
Formation of the final compound: The final step involves the reaction of the aminocarbothioyl intermediate with phenylacetamide under specific conditions to yield the target compound.
Análisis De Reacciones Químicas
2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The iodophenoxy group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-phenylacetamide has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study various biochemical processes. Its ability to interact with specific biomolecules makes it a valuable tool in molecular biology.
Medicine: This compound has potential applications in drug discovery and development. Its unique structure and reactivity make it a candidate for the development of new therapeutic agents.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-phenylacetamide can be compared with other similar compounds, such as:
4-(2-(aminocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 3,4-dichlorobenzoate: This compound has a similar aminocarbothioyl group but differs in the phenyl and benzoate moieties.
4-(2-(aminocarbothioyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate: This compound has a similar ethoxyphenyl group but differs in the benzoate moiety.
4-(2-(aminocarbothioyl)carbohydrazonoyl)phenyl 3-methylbenzoate: This compound has a similar aminocarbothioyl group but differs in the phenyl and benzoate moieties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H19IN4O3S |
|---|---|
Peso molecular |
498.3g/mol |
Nombre IUPAC |
2-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-ethoxy-6-iodophenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C18H19IN4O3S/c1-2-25-15-9-12(10-21-23-18(20)27)8-14(19)17(15)26-11-16(24)22-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,22,24)(H3,20,23,27)/b21-10+ |
Clave InChI |
GFDRVHWLCODWMB-UFFVCSGVSA-N |
SMILES isomérico |
CCOC1=C(C(=CC(=C1)/C=N/NC(=S)N)I)OCC(=O)NC2=CC=CC=C2 |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=S)N)I)OCC(=O)NC2=CC=CC=C2 |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C=NNC(=S)N)I)OCC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


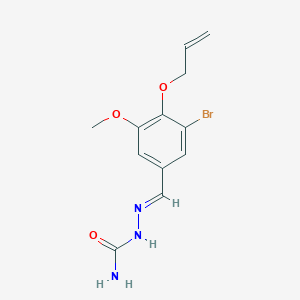
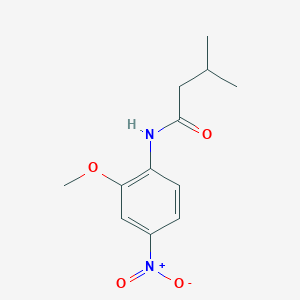
![4-chloro-N-[2-(2-{4-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B449959.png)
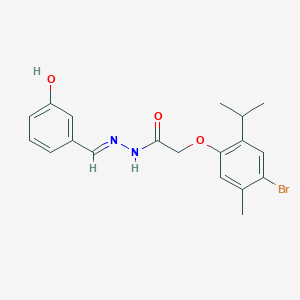
![2,2,2-trifluoro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B449962.png)
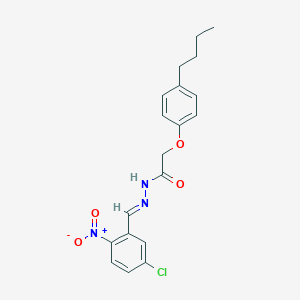
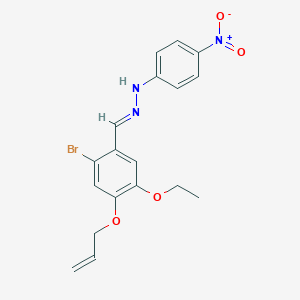
![N-(4-methylphenyl)-2-oxo-2-[2-(1-phenylethylidene)hydrazino]acetamide](/img/structure/B449971.png)
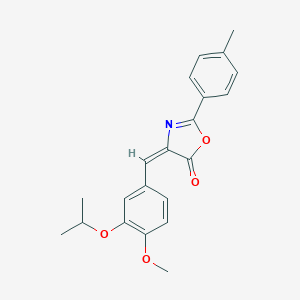
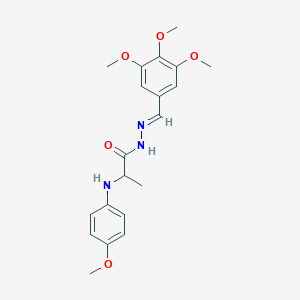
![4-[(2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl 2-methylpropanoate](/img/structure/B449975.png)
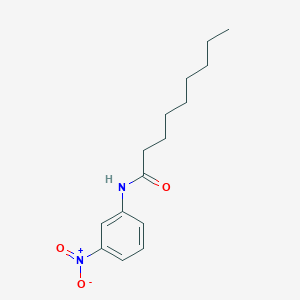
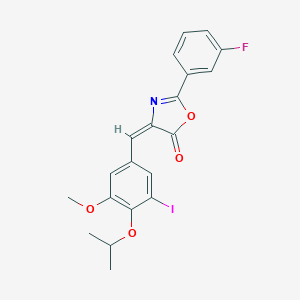
![4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]propyl}benzamide](/img/structure/B449981.png)
